molecular formula C8H17BO2Si B11762327 [3-(1,3,2-Dioxaborolan-2-yl)prop-1-en-1-yl](trimethyl)silane CAS No. 113999-42-1

[3-(1,3,2-Dioxaborolan-2-yl)prop-1-en-1-yl](trimethyl)silane

Cat. No.: B11762327
CAS No.: 113999-42-1
M. Wt: 184.12 g/mol
InChI Key: GYGVFCLOAGUWRB-UHFFFAOYSA-N
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Description

[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane: is an organosilicon compound that features both a boronate ester and a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. It is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylboronate ester with a trimethylsilyl halide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-silicon bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it into an alkane or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Boronic acids or esters.

    Reduction: Saturated hydrocarbons.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane is used as a versatile intermediate. It participates in cross-coupling reactions to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its ability to introduce boron and silicon into organic frameworks makes it valuable in the design of new pharmaceuticals with unique properties.

Industry: In materials science, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the modification of material properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trimethylsilyl group, on the other hand, can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds.

Comparison with Similar Compounds

    [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylgermane: Similar to the silicon analogue but with a germanium atom.

    [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylstannane: Contains a tin atom instead of silicon.

    [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylplumbane: Features a lead atom in place of silicon.

Uniqueness: The uniqueness of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane lies in its combination of boron and silicon functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. The presence of the trimethylsilyl group also imparts stability to the molecule, which can be advantageous in various applications.

Properties

CAS No.

113999-42-1

Molecular Formula

C8H17BO2Si

Molecular Weight

184.12 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl-trimethylsilane

InChI

InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3

InChI Key

GYGVFCLOAGUWRB-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)CC=C[Si](C)(C)C

Origin of Product

United States

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